molecular formula C9H11NO4 B3184336 Methyl 6-(hydroxymethyl)-4-methoxypicolinate CAS No. 109880-39-9

Methyl 6-(hydroxymethyl)-4-methoxypicolinate

Cat. No. B3184336
CAS RN: 109880-39-9
M. Wt: 197.19 g/mol
InChI Key: VAZYQAYIKOPUDY-UHFFFAOYSA-N
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Description

“Methyl 6-(hydroxymethyl)-4-methoxypicolinate” is a chemical compound with the molecular formula C8H9NO3 . The hydroxymethyl group in this compound is an alcohol, consisting of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH) .

Scientific Research Applications

Electronic Interactions and Hydrolysis

Research by Campbell et al. (1970) examined the hydrolysis rates of methyl methoxypyridinecarboxylates, including methyl 6-methoxypicolinate. Their study revealed insights into electronic interactions between methoxy groups and ring nitrogen in such compounds, providing valuable data for understanding chemical behavior in similar structures (Campbell et al., 1970).

Methylation Reactions

Jaffari and Nunn (1974) explored the methylation of nitroindazoles under various conditions. Their findings on the methylation process, including the formation of methoxy derivatives, contribute to the broader understanding of chemical reactions involving compounds like methyl 6-(hydroxymethyl)-4-methoxypicolinate (Jaffari & Nunn, 1974).

Reissert-Kaufmann-type Reactions

Matsumura, Ariga, and Ohfuji (1970) investigated the Reissert-Kaufmann-type reaction of substituted N-methoxy-4-nitropyridinium methylsulfates. Their research is pertinent for understanding the chemical transformations of pyridine derivatives, which are closely related to methyl 6-(hydroxymethyl)-4-methoxypicolinate (Matsumura, Ariga, & Ohfuji, 1970).

Biological Activity

Research on isoquinolines, including the study of their effects on blood pressure and smooth muscle, has implications for understanding the biological activities of similar compounds. The study by Fassett and Hjort (1938) on isoquinolines offers insights that might be relevant for the biological exploration of methyl 6-(hydroxymethyl)-4-methoxypicolinate (Fassett & Hjort, 1938).

Quantum Entanglement in Cancer Diagnosis

Alireza, Jennifer, and Angela (2019) analyzed the interaction between a moving nano molecule and a two-mode field for cancer cell diagnosis, using a compound structurally related to methyl 6-(hydroxymethyl)-4-methoxypicolinate. This research indicates potential applications in nanomedicine and cancer diagnosis (Alireza, Jennifer, & Angela, 2019).

Neurotoxicity and Neuroprotection

Okuda, Kotake, and Ohta (2003) explored the neurotoxic and neuroprotective activities of tetrahydroisoquinoline compounds. Their findings can provide a foundation for understanding the neurological implications of structurally similar compounds, like methyl 6-(hydroxymethyl)-4-methoxypicolinate (Okuda, Kotake, & Ohta, 2003).

Safety and Hazards

“Methyl 6-(hydroxymethyl)-4-methoxypicolinate” is classified as a warning signal word . It has hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 6-(hydroxymethyl)-4-methoxypyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-7-3-6(5-11)10-8(4-7)9(12)14-2/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZYQAYIKOPUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1)C(=O)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444692
Record name methyl 6-(hydroxymethyl)-4-methoxypicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(hydroxymethyl)-4-methoxypicolinate

CAS RN

109880-39-9
Record name methyl 6-(hydroxymethyl)-4-methoxypicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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